molecular formula C17H16N4O7S B13762183 4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid CAS No. 57207-07-5

4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid

Cat. No.: B13762183
CAS No.: 57207-07-5
M. Wt: 420.4 g/mol
InChI Key: GXGINBOQJUFKAI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid involves several steps. One common synthetic route includes the diazotization of 4-methyl-2-nitroaniline followed by coupling with 3-oxobutanoyl chloride. The resulting intermediate is then reacted with 4-aminobenzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid involves its interaction with molecular targets through its diazenyl and sulfonic acid groups. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Similar compounds to 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid include:

The uniqueness of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various applications.

Properties

CAS No.

57207-07-5

Molecular Formula

C17H16N4O7S

Molecular Weight

420.4 g/mol

IUPAC Name

4-[[2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid

InChI

InChI=1S/C17H16N4O7S/c1-10-3-8-14(15(9-10)21(24)25)19-20-16(11(2)22)17(23)18-12-4-6-13(7-5-12)29(26,27)28/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28)

InChI Key

GXGINBOQJUFKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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